molecular formula C6H6ClF2NO B2667299 6-(Difluoromethyl)pyridin-3-ol hydrochloride CAS No. 2007915-85-5

6-(Difluoromethyl)pyridin-3-ol hydrochloride

Cat. No.: B2667299
CAS No.: 2007915-85-5
M. Wt: 181.57
InChI Key: BUQFSGBZGKBNIY-UHFFFAOYSA-N
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Description

Historical Development of Difluoromethylated Pyridine Research

The exploration of difluoromethylated pyridines emerged alongside advances in fluorine chemistry during the late 20th century. Early methodologies relied on halogen-exchange reactions using hazardous reagents such as chlorodifluoromethane (Freon-22), which fell out of favor due to environmental concerns. The 2010s marked a turning point with the introduction of safer, more sustainable difluoromethylation strategies. For instance, scalable syntheses of related compounds, such as 4-(difluoromethyl)pyridin-2-amine, demonstrated the feasibility of multi-step, one-pot procedures using commercially available precursors like 2,2-difluoroacetic anhydride. By 2020, photoredox catalysis enabled direct C–H difluoromethylation of heterocycles, bypassing pre-functionalization and metal catalysts. These innovations laid the groundwork for synthesizing 6-(difluoromethyl)pyridin-3-ol hydrochloride, which leverages both traditional stepwise approaches and modern catalytic methods.

Significance in Organofluorine Chemistry

The difluoromethyl ($$ \text{CF}_2\text{H} $$) group in this compound serves as a versatile bioisostere, mimicking thiols, hydroxyls, and amides in drug design. Its electron-withdrawing nature and lipophilicity enhance membrane permeability and metabolic stability, making it valuable in optimizing pharmacokinetic profiles. For example, difluoromethylated pyridines are intermediates in synthesizing anticancer agents, as seen in the activity of 2′-deoxy-5-difluoromethyluridine against cancer cell lines. Additionally, the hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays. The compound’s synthesis—often involving nitrile intermediates and cyclization reactions—highlights its role in expanding organofluorine compound libraries.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}6\text{H}6\text{ClF}_2\text{NO} $$
Molecular Weight 181.57 g/mol
CAS Number 2007915-85-5
Key Functional Groups Pyridine, hydroxyl, difluoromethyl

Intellectual Evolution of Difluoromethylated Heterocycles

The intellectual trajectory of difluoromethylated heterocycles has shifted from empirical discovery to rational design. Early methods, such as the Swarts reaction, were limited by reagent toxicity and low selectivity. The 2019 synthesis of 4-(difluoromethyl)pyridin-2-amine via a five-step, two-pot procedure represented a milestone in scalability, achieving a 46% overall yield. Subsequent advances in photocatalysis enabled direct C–H functionalization, as demonstrated in the oxidative difluoromethylation of heterocycles using $$ \text{O}_2 $$ as a green oxidant. These methodologies contrast sharply with traditional approaches, offering shorter synthetic routes and higher atom economy. For this compound, this evolution is evident in the use of zinc-mediated reductions and solvent-switch techniques to streamline purification.

Structural Classification within Fluorinated Pyridine Series

This compound belongs to a subclass of monofluorinated pyridines characterized by selective substitution patterns. Compared to derivatives like 4-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridin-3-ol (CAS 1807002-55-6), which features multiple fluorinated groups, this compound adopts a simpler structure with a single difluoromethyl substituent. The hydroxyl group at position 3 introduces hydrogen-bonding capacity, while the hydrochloride counterion enhances crystallinity and storage stability.

Table 2: Structural Comparison of Fluorinated Pyridines

Compound Substituents Molecular Formula Molecular Weight
This compound 3-OH, 6-CF$$_2$$H, HCl $$ \text{C}6\text{H}6\text{ClF}_2\text{NO} $$ 181.57
4-(Difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridin-3-ol 3-OH, 4-CF$$2$$H, 5-OCH$$3$$, 6-CF$$_3$$ $$ \text{C}8\text{H}6\text{F}5\text{NO}2 $$ 243.13
6-(Difluoromethyl)pyridin-3-ol 3-OH, 6-CF$$_2$$H $$ \text{C}6\text{H}5\text{F}_2\text{NO} $$ 145.11

The structural simplicity of this compound makes it a modular building block for further functionalization, such as etherification or coupling reactions, to access more complex fluorinated architectures.

Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)5-2-1-4(10)3-9-5;/h1-3,6,10H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFSGBZGKBNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridin-3-ol core. One common method includes the reaction of pyridin-3-ol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability. Fluorinated compounds represent approximately 25% of small-molecule drugs currently in clinical use . The difluoromethyl group in 6-(difluoromethyl)pyridin-3-ol hydrochloride can potentially improve the pharmacokinetic properties of lead compounds.
  • Neonicotinoid Insecticides
    • Research has shown that derivatives of pyridine, including those with difluoromethyl substitutions, can enhance the efficacy of neonicotinoid insecticides such as Imidacloprid and Thiacloprid. These compounds exhibit increased activity against pests like the green peach aphid, demonstrating the potential for developing more effective agrochemicals .
  • Nicotinic Receptor Modulation
    • Compounds similar to 6-(difluoromethyl)pyridin-3-ol have been studied for their ability to modulate nicotinic acetylcholine receptors (nAChRs). This modulation is significant for developing treatments for nicotine addiction and other neurological disorders .

Agrochemical Applications

  • Pesticide Development
    • The structural modification of pyridine derivatives has been extensively researched to create more potent pesticides. The difluoromethyl group can influence the lipophilicity and solubility of these compounds, making them more effective in agricultural applications .
  • Environmental Impact Studies
    • With increasing concerns about environmental sustainability, studies have focused on the degradation pathways and environmental impact of fluorinated agrochemicals. Research indicates that modifications such as those found in 6-(difluoromethyl)pyridin-3-ol can lead to compounds with improved environmental profiles compared to their non-fluorinated counterparts .

Case Study 1: Synthesis and Efficacy Testing

A study investigated the synthesis of various difluoromethylated pyridine derivatives, including this compound, focusing on their insecticidal properties. The results indicated that these derivatives exhibited enhanced effectiveness against common agricultural pests compared to traditional pesticides .

Case Study 2: Pharmacological Evaluation

In another study, the pharmacological effects of a series of pyridine derivatives were evaluated for their ability to bind to nAChRs. The results demonstrated that compounds containing difluoromethyl groups showed improved binding affinity and selectivity, suggesting potential therapeutic applications in treating nicotine dependence .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0)
  • Molecular Formula: C₆H₄F₃NO
  • Molecular Weight : 179.10 g/mol
  • Key Differences :
    • Replaces -CF₂H with -CF₃, increasing electronegativity and steric bulk.
    • Higher lipophilicity (logP ~1.8 vs. ~1.5 for the difluoromethyl analog) due to the trifluoromethyl group .
    • Applications: Used in medicinal chemistry for protease inhibition studies .
5-(Trifluoromethyl)pyridin-3-ol Hydrochloride (CAS 1820673-40-2)
  • Molecular Formula: C₆H₅ClF₃NO
  • Molecular Weight : 219.56 g/mol
  • Key Differences: Trifluoromethyl group at position 5 instead of 4.
6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6)
  • Molecular Formula: C₆H₃ClF₃NO
  • Molecular Weight : 197.54 g/mol
  • Key Differences :
    • Chlorine substituent at position 6 and trifluoromethyl at position 3.
    • Enhanced halogen bonding capacity due to Cl, useful in crystal engineering and receptor targeting .

Difluoromethyl Pyridine Derivatives with Varied Functional Groups

6-(Difluoromethyl)pyridin-3-amine Hydrochloride (CAS 1646152-50-2)
  • Molecular Formula : C₆H₇ClF₂N₂
  • Molecular Weight : 196.58 g/mol
  • Applications: Intermediate in kinase inhibitor synthesis .
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 2231675-25-3)
  • Molecular Formula : C₇H₁₁ClF₂N
  • Molecular Weight : 202.62 g/mol
  • Key Differences: Bicyclic structure with a fused cyclopropane ring, enhancing rigidity and conformational stability. Potential use in CNS-targeting drug discovery due to improved blood-brain barrier penetration .

Non-Fluorinated Analogs

6-(Hydroxymethyl)pyridin-3-ol Hydrochloride (CAS 74386-51-9)
  • Molecular Formula: C₆H₈ClNO₂
  • Molecular Weight : 173.59 g/mol
  • Key Differences :
    • Difluoromethyl replaced by hydroxymethyl (-CH₂OH), reducing lipophilicity (logP ~0.2) and metabolic resistance.
    • Applications: Less stable in vivo due to susceptibility to oxidation .
Pirbuterol Hydrochloride (CAS 38029-10-6)
  • Molecular Formula : C₁₂H₁₉Cl₂N₃O₂
  • Molecular Weight : 332.20 g/mol
  • Key Differences: Branched alkylamino side chain instead of difluoromethyl, enabling β₂-adrenergic receptor agonism (used as a bronchodilator) .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
6-(Difluoromethyl)pyridin-3-ol HCl 2007915-85-5 C₆H₆ClF₂NO 181.57 -OH (C3), -CF₂H (C6) Pharmaceutical research
6-(Trifluoromethyl)pyridin-3-ol 216766-12-0 C₆H₄F₃NO 179.10 -OH (C3), -CF₃ (C6) Protease inhibition
6-Chloro-5-(trifluoromethyl)pyridin-3-ol 1211578-93-6 C₆H₃ClF₃NO 197.54 -OH (C3), -Cl (C6), -CF₃ (C5) Crystal engineering
6-(Difluoromethyl)pyridin-3-amine HCl 1646152-50-2 C₆H₇ClF₂N₂ 196.58 -NH₂ (C3), -CF₂H (C6) Kinase inhibitors
Pirbuterol HCl 38029-10-6 C₁₂H₁₉Cl₂N₃O₂ 332.20 -CH₂OH, -NH-tert-butyl Bronchodilator

Key Research Findings

  • Fluorine Impact: The difluoromethyl group in 6-(Difluoromethyl)pyridin-3-ol HCl balances electronegativity and steric effects, improving metabolic stability over non-fluorinated analogs (e.g., 6-(hydroxymethyl)pyridin-3-ol HCl) .
  • Substituent Position : Trifluoromethyl at position 5 (CAS 1820673-40-2) vs. 6 alters electronic properties, affecting binding affinity in enzyme assays .
  • Structural Rigidity : Bicyclic derivatives (e.g., CAS 2231675-25-3) show enhanced pharmacokinetic profiles due to restricted conformational flexibility .

Biological Activity

6-(Difluoromethyl)pyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique difluoromethyl group enhances its chemical properties, making it a subject of interest for various biological applications, including enzyme interaction studies and potential therapeutic uses.

  • Molecular Formula : C6H6ClF2NO
  • Molecular Weight : 181.57 g/mol

The compound is synthesized by introducing a difluoromethyl group to the pyridin-3-ol core, typically through reactions involving difluoromethylating agents under controlled conditions. This modification is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity, leading to modulation of enzymatic activities. This compound has been investigated for its potential roles in:

  • Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : The compound can act as an agonist or antagonist at various receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, indicating that 6-(Difluoromethyl)pyridin-3-ol may also possess anticancer activity .
  • Insecticidal Properties : Its structural analogs have been explored for use as neonicotinoid insecticides, demonstrating efficacy against agricultural pests .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against MRSA
AnticancerInduces cytotoxicity in GBM cells
InsecticidalEfficacy against green-peach aphid

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of related pyridine derivatives found that modifications at specific positions significantly altered biological profiles. For instance, compounds with difluoromethyl substitutions demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells, suggesting a promising avenue for cancer therapy development .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

CompoundStructural FeatureBiological Activity
6-(Trifluoromethyl)pyridin-3-olTrifluoromethyl groupHigher cytotoxicity
6-(Chloromethyl)pyridin-3-olChloromethyl groupModerate activity
6-(Bromomethyl)pyridin-3-olBromomethyl groupVariable activity

The presence of the difluoromethyl group in 6-(Difluoromethyl)pyridin-3-ol distinguishes it from these analogs, potentially enhancing its stability and interaction with biological targets.

Q & A

Q. What advanced techniques quantify regioselectivity in electrophilic substitution reactions?

  • Methods :
  • NOESY NMR : Determines spatial proximity of substituents post-reaction.
  • X-ray Crystallography : Resolves crystal structure to confirm substitution patterns (e.g., difluoromethyl orientation at C6) .

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